![molecular formula C15H9ClN2O4S B5686495 2-[(4-chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile](/img/structure/B5686495.png)
2-[(4-chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile, also known as NBD-Cl, is a chemical compound widely used in scientific research. It belongs to the family of sulfonyl chlorides and is a potent fluorescent probe that can be used for labeling biological molecules.
作用機序
The mechanism of action of 2-[(4-chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile involves the formation of a covalent bond between the sulfonyl chloride group of 2-[(4-chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile and the amino or thiol groups of the biological molecule. The covalent bond formation results in the labeling of the biological molecule with 2-[(4-chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile, which can be detected by its fluorescence properties.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile is generally considered to be non-toxic and non-carcinogenic. However, it can react with biological molecules and alter their function, which may affect the physiological processes in living organisms. Therefore, caution should be taken when using 2-[(4-chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile in biological systems.
実験室実験の利点と制限
The advantages of using 2-[(4-chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile in lab experiments include its high sensitivity, specificity, and versatility. It can be used for labeling a wide range of biological molecules and can be detected by various fluorescence detection methods. However, the limitations of using 2-[(4-chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile include its potential to alter the function of biological molecules and its susceptibility to photobleaching.
将来の方向性
Of 2-[(4-chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile research include the development of new labeling strategies and the use of 2-[(4-chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile in vivo for imaging and diagnostic purposes.
合成法
The synthesis of 2-[(4-chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-nitrophenylacetonitrile in the presence of a base such as triethylamine. The reaction yields 2-[(4-chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile as a yellow powder with a melting point of 84-86°C. The purity of 2-[(4-chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile can be determined by thin-layer chromatography or high-performance liquid chromatography.
科学的研究の応用
2-[(4-chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile is widely used in scientific research as a fluorescent probe for labeling biological molecules such as proteins, peptides, and nucleic acids. It can be used for studying protein-protein interactions, protein-ligand interactions, and enzyme kinetics. 2-[(4-chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile can also be used for monitoring the conformational changes of biomolecules and for detecting the presence of reactive oxygen species.
特性
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O4S/c16-12-3-7-14(8-4-12)23(21,22)15(10-17)9-11-1-5-13(6-2-11)18(19)20/h1-9H/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFXHJDOCRJNKT-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorobenzyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5686413.png)
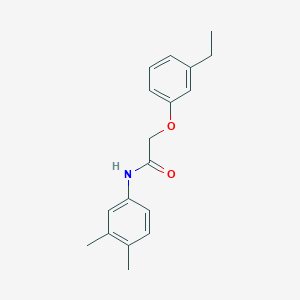
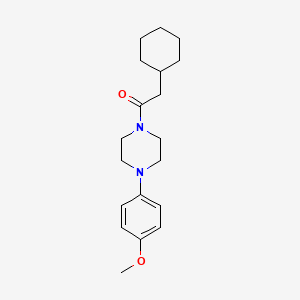
![1-{2-[3-allyl-3-(hydroxymethyl)-1-piperidinyl]-2-oxoethyl}-5-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5686430.png)

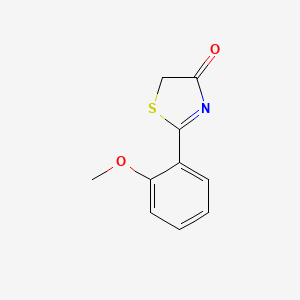
![4-({2-[1-(4-fluoro-3-methylbenzoyl)piperidin-4-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5686447.png)
![2-acetyl-8-(tetrahydro-2H-pyran-4-yl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5686453.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5686466.png)
![2-ethyl-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5686470.png)
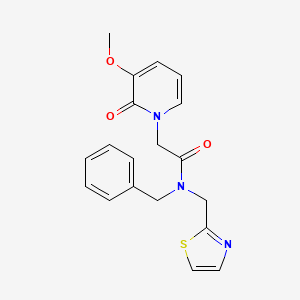
![4-[3-(4-chlorophenyl)piperidin-1-yl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5686494.png)
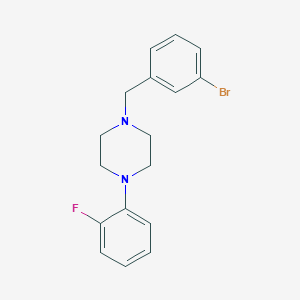
![N'-{(3S*,4R*)-1-[(4-fluorophenyl)acetyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5686506.png)